Methylene Spacer Plus N-Methyl Secondary Amine: A Distinct Pharmacophoric Pattern Compared to All Clinically Approved Adamantane Drugs
The target compound is the only aminoadamantane derivative among the clinical and near-clinical set that combines a methylene (-CH₂-) spacer between the adamantane cage and the amine with an N-methyl secondary amine (-NH-CH₃). Amantadine and memantine are primary amines attached directly to the adamantane core; rimantadine is a primary amine on an α-methyl-branched ethyl linker; N-methyl-1-adamantylamine (CAS 3717-38-2) is a secondary amine directly on the adamantane without a spacer; and 1-adamantanemethylamine (CAS 17768-41-1) is a primary amine with a methylene spacer but no N-methyl [1][2]. This unique connectivity pattern produces a molecular formula of C₁₂H₂₁N (free base), identical to rimantadine and memantine, but with a fundamentally different arrangement of atoms: the H-bond donor count is 1 (secondary amine) vs. 2 for primary amine hydrochlorides, and the TPSA is 12 Ų, which is less than half the 26 Ų observed for amantadine, rimantadine, and memantine [3]. The rotatable bond count of 2 (vs. 1 for rimantadine and 0 for memantine and amantadine) introduces additional conformational degrees of freedom [3].
| Evidence Dimension | Pharmacophoric connectivity pattern and molecular topology |
|---|---|
| Target Compound Data | Adamantane-CH₂-NH-CH₃ (secondary amine, methylene spacer); TPSA 12 Ų; rotatable bonds 2; HBD 1 (free base); MW free base 179.30; MW HBr salt 260.21 |
| Comparator Or Baseline | Rimantadine: Adamantane-CH(CH₃)-NH₂ (primary amine, α-methyl ethyl linker); TPSA 26 Ų; rotatable bonds 1; HBD 2 (HCl salt). N-Methyl-1-adamantylamine: Adamantane-NH-CH₃ (secondary amine, no spacer); TPSA 12.03 Ų; rotatable bonds 0; MW 165.28. 1-Adamantanemethylamine: Adamantane-CH₂-NH₂ (primary amine, methylene spacer); TPSA 26 Ų; rotatable bonds 1; MW 165.28. Amantadine: Adamantane-NH₂; TPSA 26 Ų; rotatable bonds 0; MW 151.25. Memantine: 3,5-dimethyl-adamantane-NH₂; TPSA 26 Ų; rotatable bonds 0; MW 179.30. |
| Quantified Difference | TPSA reduction of ~54% vs. all primary amine adamantane drugs (12 vs. 26 Ų). Rotatable bond count increased to 2 vs. 0-1 for comparators. HBD count reduced to 1 vs. 2 for primary amine hydrochloride forms. MW HBr salt 20.6% higher than HCl salt (260.21 vs. 215.76). |
| Conditions | Computed properties from PubChem (XLogP3, TPSA via Cactvs 3.4.8.24); structural comparison based on IUPAC nomenclature and SMILES |
Why This Matters
The halved TPSA predicts significantly different passive membrane permeability and blood-brain barrier penetration potential compared to primary amine adamantane drugs, while the methylene spacer enables synthetic derivatization strategies (e.g., N-alkylation, N-acylation) that are geometrically distinct from both directly-attached and α-branched analogs, directly impacting lead optimization campaigns in CNS drug discovery.
- [1] PubChem CID 3010130: ((Adamantan-1-yl)methyl)(methyl)amine. TPSA 12 Ų, XLogP3 2.7, rotatable bonds 2, HBD 1. View Source
- [2] Wanka L, Iqbal K, Schreiner PR. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem Rev. 2013;113(5):3516-3604. View Source
- [3] PubChem CID 5071: Rimantadine. TPSA 26 Ų, XLogP3 2.6, rotatable bonds 1. PubChem CID 2130: Amantadine. TPSA 26 Ų, XLogP3 2.4, rotatable bonds 0. PubChem CID 4054: Memantine. TPSA 26 Ų, XLogP3 3.3, rotatable bonds 0. View Source
